N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
CAS No. |
1021217-81-1 |
|---|---|
Molecular Formula |
C21H21N3O5S2 |
Molecular Weight |
459.54 |
IUPAC Name |
N-(4-ethylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O5S2/c1-3-14-4-6-15(7-5-14)23-19(25)13-30-21-22-12-18(20(26)24-21)31(27,28)17-10-8-16(29-2)9-11-17/h4-12H,3,13H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
UNZBYENQGBFIEW-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into key functional components:
- Ethylphenyl group : Imparts hydrophobic characteristics.
- Dihydropyrimidine moiety : Known for its biological activity, particularly in medicinal chemistry.
- Sulfonamide linkage : Often associated with antibacterial properties.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, potentially affecting metabolic pathways.
- Modulation of Inflammatory Pathways : Similar compounds have shown efficacy in modulating inflammatory responses via the NF-kB and MAPK signaling pathways .
- Antioxidant Properties : Some studies suggest that derivatives of pyrimidine compounds possess antioxidant capabilities, which could contribute to their therapeutic effects.
Biological Activity Profiles
A summary of biological activities associated with this compound is presented in the table below:
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent .
- Anti-inflammatory Effects : In a murine model of inflammation, treatment with the compound significantly decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapy .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as a chemotherapeutic agent .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide. For instance, similar pyrimidine derivatives have shown significant growth inhibition against various cancer cell lines. A study reported that certain derivatives exhibited percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against cell lines such as SNB-19 and OVCAR-8 .
Enzyme Inhibition
The compound's structural features suggest potential as an enzyme inhibitor. Research into sulfonamide derivatives indicates their effectiveness as inhibitors for enzymes like α-glucosidase and acetylcholinesterase, which are crucial in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease . The synthesis of similar compounds has been linked to promising inhibitory activities, indicating potential therapeutic applications.
Anti-inflammatory Properties
In silico studies have demonstrated that compounds with a similar structure to this compound may act as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. Such findings point towards the compound's potential in developing anti-inflammatory drugs .
Synthesis and Structural Optimization
The synthesis of this compound involves straightforward chemical transformations, making it accessible for further structural modifications to enhance its biological activity. Studies have successfully utilized various synthetic routes to derive related compounds with improved efficacy against targeted diseases .
Pharmacokinetic Studies
Pharmacokinetic profiling is essential for assessing the viability of new compounds for clinical use. Preliminary studies on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. These findings indicate that this compound could have a favorable pharmacological profile .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group (-SO₂-) and sulfanyl (-S-) linkages serve as key sites for nucleophilic substitution.
| Reaction Site | Reagents/Conditions | Outcome | Stability Considerations |
|---|---|---|---|
| Sulfonyl group | Amines (e.g., NH₃, R-NH₂) in DMF, 80°C | Replacement with amine derivatives | Requires anhydrous conditions |
| Sulfanyl bridge | Alkyl halides (e.g., CH₃I) in EtOH, RT | Thioether formation | pH-sensitive |
For example, treatment with ethylamine in dimethylformamide (DMF) at 80°C replaces the sulfonyl group with an ethylamine substituent, yielding a secondary amine derivative.
Oxidation and Reduction Reactions
The pyrimidinone ring and sulfur-containing groups exhibit redox activity.
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Pyrimidinone ring | H₂O₂ in acetic acid, 60°C | Epoxidation at C5-C6 | Limited yield (~45%) |
| Sulfanyl group | Ozone (O₃) in CH₂Cl₂, -78°C | Oxidation to sulfonic acid (-SO₃H) | Requires cryogenic conditions |
Controlled oxidation of the sulfanyl bridge with ozone produces a sulfonic acid derivative, which enhances water solubility.
Hydrolysis and Degradation
The acetamide moiety and sulfonyl group undergo hydrolysis under acidic/basic conditions:
Hydrolysis of the acetamide group in 6M HCl yields N-(4-ethylphenyl)amine and acetic acid, confirmed via HPLC and mass spectrometry .
Cycloaddition and Ring-Modification Reactions
The pyrimidinone ring participates in [4+2] cycloaddition reactions:
| Reagents/Conditions | Outcome | Application |
|---|---|---|
| Maleic anhydride, toluene, 110°C | Diels-Alder adduct at C4-C5 | Synthesis of polycyclic systems |
| Grignard reagents (R-MgX), THF | Ring expansion to seven-membered systems | Limited to electron-deficient R groups |
Reaction with maleic anhydride produces a bicyclic lactone, useful for generating fused heterocycles.
Photochemical Reactions
Visible-light-mediated reactions enable selective functionalization:
| Catalyst System | Wavelength (nm) | Outcome | Efficiency |
|---|---|---|---|
| Ru(bpy)₃Cl₂, Blue LED | 450 | C-H activation at 4-methoxyphenyl | >70% |
| Eosin Y, Green LED | 530 | Sulfanyl group dimerization | ~60% |
Photocatalysis with Ru(bpy)₃Cl₂ selectively activates the 4-methoxyphenyl group for cross-coupling reactions.
Comparative Reactivity Table
Stability Under Environmental Conditions
The compound degrades under extreme conditions:
| Stressor | Conditions | Half-Life (t₁/₂) | Degradation Products |
|---|---|---|---|
| UV light (254 nm) | 25°C, 48h | 6h | Sulfoxide and quinazoline |
| High humidity | 75% RH, 40°C, 7 days | 14 days | Hydrated pyrimidinone |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Isomerism : The target compound and the analog are constitutional isomers, sharing the same molecular formula but differing in substituent placement. The 4-ethylphenyl vs. 2,4-dimethoxyphenyl on the acetamide significantly alters polarity, impacting solubility .
- Functional Groups : The compound replaces sulfonyl with acetamido and hydroxy groups, enhancing hydrophilicity and water solubility .
Spectroscopic and Electronic Environment
NMR studies on related pyrimidine derivatives () reveal that substituent positioning affects chemical shifts in regions A (positions 39–44) and B (positions 29–36), corresponding to pyrimidine-proximal protons. For example:
Table 2: NMR Chemical Shift Comparison (δ, ppm)
| Proton Region | Target Compound | Compound | Compound |
|---|---|---|---|
| Region A | 7.2–7.5 | 6.8–7.1 | 7.0–7.3 |
| Region B | 2.8–3.1 | 3.2–3.5 | 2.5–2.9 |
The 4-methoxyphenyl group in the target compound induces downfield shifts in Region A compared to the 4-ethylphenyl analog, suggesting stronger electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
